![molecular formula C8H3F5O3 B2639246 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid CAS No. 1309597-49-6](/img/structure/B2639246.png)
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
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Overview
Description
“2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H3F5O3 . It has an average mass of 242.100 Da and a monoisotopic mass of 242.000229 Da . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” is 1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” are not available, similar compounds have been studied. For instance, the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .
Physical And Chemical Properties Analysis
“2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” is a white to light yellow crystal powder . It has a molecular weight of 242.1 and is stored at ambient temperature .
Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . “2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” could potentially be used as a reagent in trifluoromethoxylation reactions . These reactions are important for the synthesis of CF3O-containing compounds, which have promising applications in various fields .
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
“2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” could potentially be used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This synthesis could be achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Internal Standard in GC/MS Analysis
This compound could be used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . An internal standard is a known concentration of a substance added to a sample to allow for quantitative analysis.
Boron Neutron Capture Therapy
Although not directly mentioned in the search results, arylboronic acids, which could potentially be synthesized using “2,3-Difluoro-4-(trifluoromethoxy)benzoic acid”, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Safety and Hazards
The safety information available indicates that “2,3-Difluoro-4-(trifluoromethoxy)benzoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280) and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSTEMHRVHLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethoxy)benzoic acid |
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